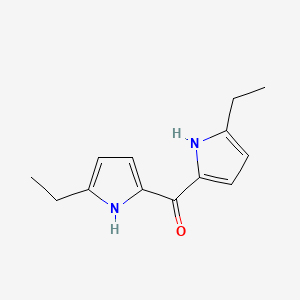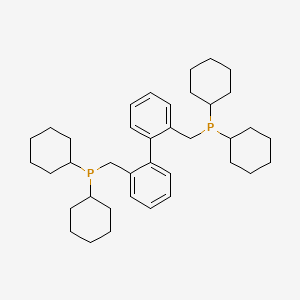![molecular formula C40H34O2P2 B12890181 (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12890181.png)
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a dibenzo-dioxocine core and diphenylphosphine groups. These structural elements contribute to its reactivity and utility in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) typically involves the following steps:
Formation of the Dibenzo-dioxocine Core: The dibenzo-dioxocine core can be synthesized through the Friedländer condensation of 2-aminoarylketone with 1,4-cyclohexanedione under solvent-free conditions using p-toluenesulphonic acid.
Introduction of Diphenylphosphine Groups: The diphenylphosphine groups are introduced through a series of substitution reactions, where the dibenzo-dioxocine core reacts with diphenylphosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted dibenzo-dioxocine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
It can be used in the design of drugs and therapeutic agents that target specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various manufacturing processes .
作用機序
The mechanism of action of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphine groups can form coordination bonds with metal ions, facilitating catalytic processes. Additionally, the dibenzo-dioxocine core can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
6,7-Dihydrodibenzo[e,g][1,4]dioxocine: Shares the dibenzo-dioxocine core but lacks the diphenylphosphine groups.
13,14-Dimethyl-6,7-dihydrodibenzo[b,j][4,7]phenanthroline: Similar structural features but different functional groups.
Uniqueness
The uniqueness of (2,11-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine) lies in its combination of the dibenzo-dioxocine core and diphenylphosphine groups. This combination imparts distinct chemical properties, making it highly versatile for various applications in chemistry, biology, and industry .
特性
分子式 |
C40H34O2P2 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC名 |
(16-diphenylphosphanyl-4,15-dimethyl-8,11-dioxatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,13,15-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C40H34O2P2/c1-29-23-25-35-37(39(29)43(31-15-7-3-8-16-31)32-17-9-4-10-18-32)38-36(42-28-27-41-35)26-24-30(2)40(38)44(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-26H,27-28H2,1-2H3 |
InChIキー |
SKFBMPKUMLAXBZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)OCCOC3=C2C(=C(C=C3)C)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


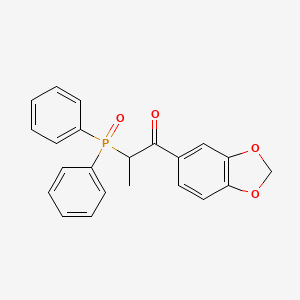
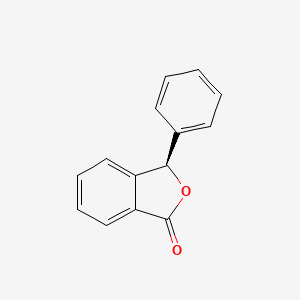
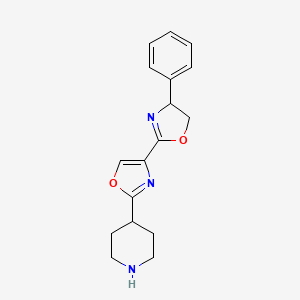
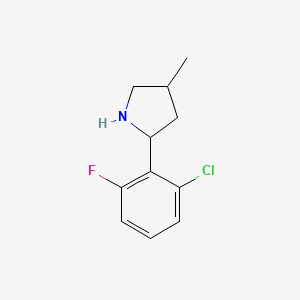
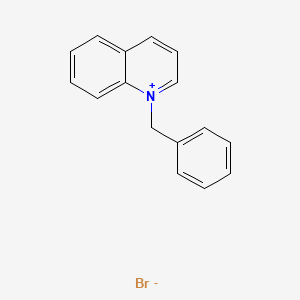
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)
![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
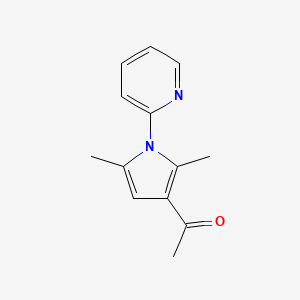
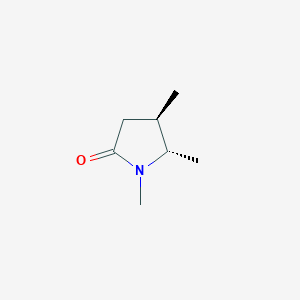
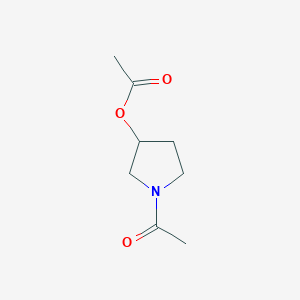
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)
